molecular formula C25H31FN2O4S B2616359 8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923688-19-1

8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2616359
CAS RN: 923688-19-1
M. Wt: 474.59
InChI Key: MNQQTJCDFCJUBX-UHFFFAOYSA-N
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Description

8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C25H31FN2O4S and its molecular weight is 474.59. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Analysis and Conformational Studies

Assignment of the Relative Configuration of Spiro[4.5]decanes :The relative stereochemistry of spiro compounds, including diazaspiro[4.5]decanes, oxazaspiro[4.5]decanes, and dioxaspiro[4.5]decanes, has been extensively analyzed using NMR techniques (Guerrero-Alvarez et al., 2004). This research is crucial for understanding the stereochemical properties and conformational preferences of spiro compounds, which are essential for their applications in designing drugs and materials with specific properties.

Catalysis and Chemical Transformations

Difluoromethylation of Terminal Alkynes :Spiro compounds and their derivatives have been involved in catalysis, such as the difluoromethylation of terminal alkynes, showcasing the versatility of spiro frameworks in facilitating chemical transformations (Okusu et al., 2015). Such reactions are pivotal in pharmaceutical synthesis, where the introduction of fluorinated groups can significantly alter the biological activity of molecules.

Conformationally Restricted Peptides

Spirolactams as Pseudopeptides :The synthesis of spirolactams, acting as conformationally restricted pseudopeptides, demonstrates the application of spiro compounds in mimicking peptide structures (Fernandez et al., 2002). This is particularly important in drug design, where the stability and bioavailability of peptide-like molecules can be enhanced by incorporating spiro frameworks.

Supramolecular Chemistry

Supramolecular Arrangements Based on Cyclohexane-5-Spirohydantoin Derivatives :The study of spirohydantoin derivatives has provided insights into their role in forming supramolecular arrangements, which are fundamental for developing new materials with specific mechanical and electronic properties (Graus et al., 2010). These findings have implications for the design of molecular sensors, switches, and other functional materials.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O4S/c1-18-17-21(9-10-22(18)26)33(30,31)28-15-16-32-25(28)11-13-27(14-12-25)23(29)19-5-7-20(8-6-19)24(2,3)4/h5-10,17H,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQQTJCDFCJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Tert-butylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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